molecular formula C19H23N3O3 B2890924 6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380141-26-2

6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2890924
CAS RN: 2380141-26-2
M. Wt: 341.411
InChI Key: BUXSYRINOHNVFI-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one, also known as AZD6738, is a small molecule inhibitor that has been developed as a potential anticancer agent. It is a selective inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR), which plays a critical role in the DNA damage response pathway.

Mechanism of Action

ATR is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage. ATR activation leads to the activation of downstream signaling pathways that promote DNA repair and cell survival. 6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one inhibits ATR activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents in preclinical models of cancer. In addition, 6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one has several advantages as a research tool. It is a highly selective inhibitor of ATR, which allows for the specific study of ATR signaling pathways. It has also been shown to have minimal toxicity in normal cells, which allows for the study of ATR inhibition in normal tissues. However, 6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one has limitations as a research tool, including its cost and availability.

Future Directions

There are several potential future directions for research on 6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one. One area of interest is the development of combination therapies that include 6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one and DNA-damaging agents. Another area of interest is the study of ATR inhibition in combination with other signaling pathways, such as the PI3K/AKT pathway. Additionally, the development of more potent and selective ATR inhibitors is an area of active research.

Synthesis Methods

The synthesis of 6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyridazinone ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one has been extensively studied for its potential use as an anticancer agent. ATR inhibition has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. 6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one has been shown to enhance the efficacy of these agents in preclinical models of cancer.

properties

IUPAC Name

6-(2-methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13(2)10-19(24)21-11-14(12-21)22-18(23)9-8-16(20-22)15-6-4-5-7-17(15)25-3/h4-9,13-14H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXSYRINOHNVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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